Polmacoxib - 1427301-99-2

Polmacoxib

Catalog Number: EVT-8202051
CAS Number: 1427301-99-2
Molecular Formula: C18H16FNO4S
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Polmacoxib has been used in trials studying the treatment of Osteoarthritis, Osteoarthritis, Hip, Osteoarthritis, Knee, Localized Primary Osteoarthritis of Hip, and Localized Primary Osteoarthritis of Knee.
Synthesis Analysis

The synthesis of polmacoxib involves a method that reacts a sulfinate compound with hydroxylamine-O-sulfonic acid (HOSA). This process is notable for not requiring chlorine gas, which reduces the associated risks and costs of production. The method emphasizes safety and high purity, making it economically viable without the need for specialized facilities. The reaction is conducted under controlled temperature conditions to prevent side reactions caused by exothermic processes .

Technical Details

  • Reactants: Sulfinate compound and hydroxylamine-O-sulfonic acid.
  • Conditions: Controlled temperature during the addition of reactants to manage exothermic reactions.
  • Outcome: High-purity polmacoxib with reduced manufacturing risks.
Molecular Structure Analysis

Polmacoxib has a complex molecular structure characterized by its functional groups that facilitate its dual inhibitory action. The precise chemical formula and structural representation are essential for understanding its interactions within biological systems.

Structural Data

  • Molecular Formula: C₁₅H₁₅N₂O₄S
  • Molecular Weight: Approximately 305.36 g/mol
  • Structural Characteristics: The presence of specific functional groups allows polmacoxib to bind effectively to both COX-2 and carbonic anhydrase enzymes.
Chemical Reactions Analysis

Polmacoxib undergoes several chemical reactions that are crucial for its pharmacological activity. The primary reaction involves the inhibition of COX-2, which is responsible for the synthesis of prostaglandins involved in inflammation and pain. Additionally, polmacoxib's interaction with carbonic anhydrase modulates pH levels in tissues, which can influence inflammatory responses.

Technical Details

  • Key Reaction: Inhibition of cyclooxygenase-2 enzyme.
  • Secondary Reaction: Binding to carbonic anhydrase, affecting bicarbonate and carbon dioxide interconversion.
Mechanism of Action

The mechanism of action of polmacoxib is unique due to its dual inhibition properties. By inhibiting COX-2, it reduces inflammation and pain associated with various conditions. Simultaneously, its high-affinity binding to carbonic anhydrase helps regulate pH levels in tissues, potentially minimizing adverse cardiovascular effects commonly associated with COX-2 inhibitors.

Process Data

  • COX-2 Inhibition: Reduces prostaglandin synthesis.
  • Carbonic Anhydrase Inhibition: Modulates acid-base balance and may reduce gastrointestinal side effects associated with traditional NSAIDs .
Physical and Chemical Properties Analysis

Polmacoxib exhibits distinct physical and chemical properties that influence its formulation and efficacy as a drug. It is poorly soluble in water but soluble in organic solvents like ethanol, which poses challenges for injectable formulations.

Physical Properties

  • Solubility: Poorly soluble in water; soluble in ethanol.
  • Stability: Low stability in dissolved state; requires stabilizers to maintain efficacy.

Chemical Properties

  • pH Sensitivity: Stability is influenced by pH levels; formulations often include stabilizers such as tocopherol or sodium erythorbate to enhance shelf life .
Applications

Polmacoxib has significant applications in the medical field, particularly in treating osteoarthritis and other inflammatory conditions. Its unique mechanism allows it to provide analgesic effects while potentially reducing the risk of cardiovascular side effects associated with traditional NSAIDs.

Scientific Uses

  • Treatment of Osteoarthritis: Approved for managing symptoms associated with osteoarthritis.
  • Potential Cancer Treatment: Investigated for use in colorectal cancer therapy due to its anti-inflammatory properties.
  • Research Applications: Utilized in studies exploring dual inhibition mechanisms and their implications for drug safety profiles .
Introduction to Polmacoxib in Modern Pharmacotherapy

Historical Development and Approval Milestones

Polmacoxib (initially designated CG100649) emerged from systematic structure-activity relationship investigations focused on diarylheterocyclic compounds with cis-stilbene moieties – structural motifs known to confer cyclooxygenase-2 selectivity. Early preclinical characterization revealed its unexpected but potent carbonic anhydrase inhibitory activity, prompting extensive pharmacological optimization to balance dual-enzyme inhibition. CrystalGenomics Inc. spearheaded clinical development, with foundational human studies confirming its distinctive pharmacokinetic profile and target engagement [1] [3].

The compound achieved its first global regulatory approval in South Korea on February 5, 2015, marketed as Acelex® for osteoarthritis management. This approval was supported by pivotal Phase III trial data demonstrating comparable efficacy to established selective cyclooxygenase-2 inhibitors. Nearly a decade later, on February 14, 2023, the Drug Controller General of India granted approval for idiopathic primary osteoarthritis of the hip and knee joints, expanding its therapeutic reach. While not yet approved in Western markets, a United States Phase III trial (initiated March 2013) specifically evaluated its application for hip and knee osteoarthritis, indicating ongoing global interest in its clinical potential [2] [3].

Table 1: Polmacoxib Approval Timeline and Key Development Milestones [1] [2] [3]

YearMilestoneRegion/Details
2008Phase I Clinical Trials CommenceUnited States
2013Phase III Trials Initiated for Hip/Knee OsteoarthritisUnited States (NCT identifiers not specified in sources)
February 2015First Global Approval (Trade Name: Acelex®)South Korea
February 2023Regulatory ApprovalIndia (Hip and Knee Osteoarthritis)
2015 (Post-approval)Lee et al. Phase III Trial PublicationSouth Korea (362 patients, 6-week RCT followed by 18-week extension)

The landmark Phase III trial published by Lee and colleagues in 2015 established polmacoxib's clinical efficacy profile. This randomized, double-blind study enrolled 362 osteoarthritis patients comparing polmacoxib (2 mg once daily), celecoxib (200 mg once daily), and placebo. After six weeks, both active treatments demonstrated statistically significant improvements in the Western Ontario and McMaster Universities Arthritis Index pain subscale versus placebo (mean least square reduction: -2.5, 95% CI: -4.4 to -0.6; P=0.011). Crucially, the open-label extension phase (18 weeks with all patients receiving polmacoxib) provided early evidence of sustained therapeutic response [2].

Position Within the Nonsteroidal Anti-Inflammatory Drug Class: Bridging Cyclooxygenase-2 Selectivity and Carbonic Anhydrase Modulation

Polmacoxib occupies a unique pharmacotherapeutic niche through its deliberate engagement of two distinct enzymatic targets: cyclooxygenase-2 and carbonic anhydrase-I/II. This dual mechanism differentiates it fundamentally from both nonselective nonsteroidal anti-inflammatory drugs (inhibiting cyclooxygenase-1 and cyclooxygenase-2) and traditional selective cyclooxygenase-2 inhibitors (celecoxib, etoricoxib). Its molecular architecture enables differential tissue activity based on enzymatic microenvironment – a key innovation addressing the cardiovascular constraints of earlier selective cyclooxygenase-2 inhibitors [1] [2].

The molecular basis of selectivity stems from structural divergence within the cyclooxygenase active sites. Cyclooxygenase-2 possesses a larger catalytic pocket (approximately 25% volume increase) and a characteristic side-pocket access channel compared to cyclooxygenase-1. A pivotal substitution of valine (Val509) in cyclooxygenase-1 with the more flexible isoleucine (Ile513) in cyclooxygenase-2 creates a hydrophobic expansion chamber crucial for selective inhibitor binding. Polmacoxib exploits this structural distinction through its 4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl]benzenesulfonamide core, which establishes multiple van der Waals contacts within the hydrophobic extension and hydrogen bonds with key residues (Arg499, Gln178, Ser516) [7].

Table 2: Structural and Functional Differentiation of Polmacoxib Within the Nonsteroidal Anti-Inflammatory Drug Class [1] [2] [7]

Pharmacological FeatureTraditional Nonsteroidal Anti-Inflammatory DrugsSelective Cyclooxygenase-2 InhibitorsPolmacoxib
Primary Enzymatic TargetsCyclooxygenase-1 and Cyclooxygenase-2Cyclooxygenase-2Cyclooxygenase-2 + Carbonic Anhydrase I/II
Binding Site UtilizationCyclooxygenase-1/2 catalytic channelCyclooxygenase-2 catalytic channel + side pocketCyclooxygenase-2 catalytic channel + side pocket; Carbonic anhydrase active site
Tissue Selectivity MechanismNone (systemic inhibition)Molecular size exclusion from cyclooxygenase-1Affinity-driven preferential binding to Carbonic Anhydrase in cardiovascular tissues
Key Structural Determinants for SelectivityVariable; typically carboxylic acid groups facilitating polar interactionsSulfonamide/sulfone groups engaging cyclooxygenase-2 side pocketSulfonamide group (cyclooxygenase-2) + fluorine-substituted furanone scaffold (carbonic anhydrase)

The integration of carbonic anhydrase inhibition fundamentally transforms its tissue distribution dynamics. Polmacoxib exhibits an 85-100 fold higher concentration in erythrocytes versus plasma due to its high affinity (Kd ≈ nM range) binding to carbonic anhydrase-I/II within red blood cells. This creates a protected circulatory reservoir that minimizes free plasma concentrations. Crucially, in cardiovascular tissues where carbonic anhydrase and cyclooxygenase-2 coexist, polmacoxib's binding preference favors carbonic anhydrase by approximately two orders of magnitude, effectively quenching cyclooxygenase-2 inhibitory activity in these sensitive locations. Consequently, prostaglandin suppression within the vascular endothelium – the primary driver of selective cyclooxygenase-2 inhibitor cardiotoxicity – is substantially reduced [2] [6].

Conversely, inflamed synovial environments exhibit minimal carbonic anhydrase expression while overexpressing cyclooxygenase-2. Polmacoxib transported within erythrocytes undergoes preferential release in these low-pH, low-carbonate pathological milieus. Liberated from carbonic anhydrase binding, it achieves complete cyclooxygenase-2 inhibition within joints, potently suppressing prostaglandin E₂ synthesis. This spatial targeting is evidenced by pharmacokinetic studies showing a mean elimination half-life exceeding 130 hours and sustained joint exposure despite low systemic plasma concentrations (Cmax = 3.5 ± 0.9 ng/mL for 2 mg dose). The table below quantifies this targeted delivery profile [2]:

Table 3: Pharmacokinetic Profile Underlying Targeted Delivery of Polmacoxib (Single Oral Dose) [2]

Parameter2 mg Dose (Mean ± SD)8 mg Dose (Mean ± SD)Clinical Relevance
Maximum Plasma Concentration (Cmax)3.5 ± 0.9 ng/mL14.1 ± 3.7 ng/mLLow systemic exposure minimizes off-target effects
Time to Cmax (Tmax)5.6 ± 1.0 hours5.0 ± 1.7 hoursControlled absorption kinetics
Area Under Curve (AUC)632.9 ± 162.1 ng/mL × h2,366.8 ± 761.9 ng/mL × hDose-proportional exposure
Elimination Half-Life (t₁/₂)131 ± 19 hours127 ± 33 hoursProlonged joint residence enables once-daily dosing

Properties

CAS Number

1427301-99-2

Product Name

Polmacoxib

IUPAC Name

4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide

Molecular Formula

C18H16FNO4S

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23)

InChI Key

IJWPAFMIFNSIGD-UHFFFAOYSA-N

SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.